4-Methylidenecyclohexane-1-carboxylic acid
Overview
Description
4-Methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, featuring a carboxylic acid group and a methylene group attached to the cyclohexane ring
Scientific Research Applications
4-Methylidenecyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Biochemical Pathways
Given its role as a building block in organic synthesis , it may be involved in a wide range of biochemical pathways depending on the specific compounds it is synthesized with.
Result of Action
As a building block in organic synthesis , its effects would likely depend on the specific compounds it is synthesized with and the context of the reaction.
Biochemical Analysis
Biochemical Properties
4-Methylidenecyclohexane-1-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in hydrogen bonding due to the presence of the carboxyl group, which can form hydrogen bonds with amino acids in proteins. This interaction can influence the activity of enzymes and other proteins, potentially acting as an inhibitor or activator depending on the specific context .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The carboxyl group can form covalent or non-covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by influencing transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its activity and effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses can lead to toxicity, affecting cellular and organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may also influence the tricarboxylic acid (TCA) cycle, impacting energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the cytosol or mitochondria. This localization is crucial for its role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenecyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form 4-Methylidenecyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of high-pressure reactors for the carboxylation step and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylidenecyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylidenecyclohexanone or 4-Methylidenecyclohexanal.
Reduction: 4-Methylidenecyclohexanol.
Substitution: Various halogenated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the methylene group, resulting in different reactivity and applications.
4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methylene group.
Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical properties.
Uniqueness
4-Methylidenecyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylene group on the cyclohexane ring
Properties
IUPAC Name |
4-methylidenecyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSHBNKGSMOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564475 | |
Record name | 4-Methylidenecyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-69-0 | |
Record name | 4-Methylenecyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylidenecyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylidenecyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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